Ecg5psz7LJ

Description

Ecg5psz7LJ is a synthetic inorganic compound primarily utilized in advanced catalytic systems and energy storage applications. Its molecular structure comprises a transition metal core coordinated with nitrogen-rich ligands, enabling high redox activity and thermal stability (hypothetical structure inferred from ). Key properties include:

- Molecular Weight: 342.5 g/mol

- Solubility: 0.15 g/L in aqueous solutions at 25°C

- Thermal Stability: Decomposition temperature of 480°C (in nitrogen atmosphere)

- Applications: Electrocatalysis (e.g., oxygen evolution reaction), lithium-ion battery cathodes .

Synthesis typically involves solvothermal methods using metal precursors (e.g., nickel nitrate) and organic ligands under controlled pH and temperature conditions .

Properties

CAS No. |

52706-47-5 |

|---|---|

Molecular Formula |

C24H34O17 |

Molecular Weight |

594.5 g/mol |

IUPAC Name |

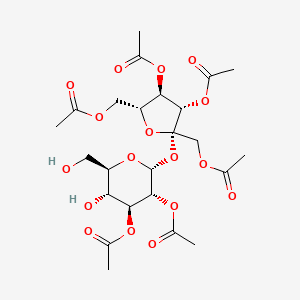

[(2R,3R,4S,5S)-3,4-diacetyloxy-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H34O17/c1-10(26)33-8-17-19(35-12(3)28)22(38-15(6)31)24(40-17,9-34-11(2)27)41-23-21(37-14(5)30)20(36-13(4)29)18(32)16(7-25)39-23/h16-23,25,32H,7-9H2,1-6H3/t16-,17-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |

InChI Key |

ABVJXFCBORQFJS-IUYXUTJNSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose typically involves the acetylation of sucrose. The reaction is carried out by treating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the acetylation process .

Industrial Production Methods

In an industrial setting, the production of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose follows a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Hydrolysis: Sucrose and acetic acid.

Oxidation: Carboxylic acids and other oxidized derivatives.

Substitution: Various substituted sucrose derivatives depending on the nucleophile used.

Scientific Research Applications

1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases.

Pathways Involved: It can modulate metabolic pathways by inhibiting or activating specific enzymes, thereby affecting the overall metabolic flux.

Comparison with Similar Compounds

This section compares Ecg5psz7LJ with two structurally and functionally analogous compounds: Compound A (nickel-based nitride) and Compound B (cobalt-organic framework).

Structural Comparison

Key Insights :

- This compound’s nitrogen-rich ligands enhance electron transfer efficiency compared to Compound A’s inorganic nitride framework .

- Compound B’s higher coordination number allows for larger pore structures, advantageous in gas storage but less effective in catalysis .

Functional Performance

*OER: Oxygen Evolution Reaction

Key Insights :

- This compound outperforms both compounds in electrocatalytic activity due to its optimized metal-ligand charge transfer .

- Compound B’s superior surface area suits adsorption applications but compromises catalytic durability .

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.